5-Hydroxyferulic acid

Vue d'ensemble

Description

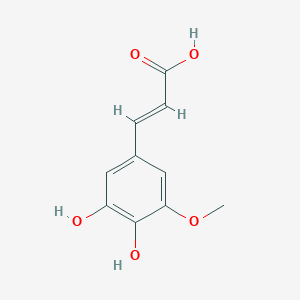

L'acide 5-hydroxyferulique est un dérivé de l'acide hydroxycinnamique, connu pour son rôle de précurseur dans la biosynthèse de l'acide sinapique . Ce composé est formé à partir de l'acide férulique par l'action de l'enzyme ferulate 5-hydroxylase . Il est caractérisé par sa formule chimique C10H10O5 et une masse molaire de 210,18 g/mol .

Applications De Recherche Scientifique

5-Hydroxyferulic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

5-Hydroxyferulic acid is a hydroxycinnamic acid and a metabolite of the phenylpropanoid pathway . It is a precursor in the biosynthesis of sinapic acid . The primary targets of this compound are the enzymes involved in this pathway, such as phenylalanine ammonia-lyase (PAL) and ferulate 5-hydroxylase (F5H) .

Mode of Action

This compound is formed from ferulic acid by the action of the specific enzyme ferulate 5-hydroxylase (F5H) . This interaction results in the hydroxylation of ferulic acid, transforming it into this compound .

Biochemical Pathways

The biosynthesis of this compound begins with the conversion of phenylalanine to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL) . This is followed by a series of enzymatic hydroxylations and methylations leading to coumaric acid, caffeic acid, ferulic acid, this compound, and finally sinapic acid .

Result of Action

The result of the action of this compound is the production of sinapic acid . Sinapic acid is a type of hydroxycinnamic acid that has various biological activities and pharmacological effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Hydroxyferulic acid plays a significant role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and ferulate 5-hydroxylase (F5H) . PAL converts phenylalanine to cinnamic acid, which undergoes a series of enzymatic hydroxylations and methylations to form this compound .

Cellular Effects

It is known to be a potent antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is a non-esterified substrate for COMT (Catechol-O-methyltransferase), an enzyme that plays a key role in the metabolism of catecholamines .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a metabolic pathway that produces a wide variety of secondary metabolites. It interacts with enzymes such as PAL and F5H in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 5-hydroxyferulique peut être synthétisé par une série d'hydroxylations et de méthylations enzymatiques à partir de la phénylalanine . Le processus implique la conversion de la phénylalanine en acide cinnamique par l'enzyme phénylalanine ammonia-lyase, suivie de réactions enzymatiques supplémentaires conduisant à la formation d'acide coumarique, d'acide caféique, d'acide férulique et finalement d'acide 5-hydroxyferulique .

Méthodes de production industrielle : La production industrielle de l'acide 5-hydroxyferulique peut impliquer l'extraction de sources naturelles telles que le riz, l'avoine et les pelures de fruits . Alternativement, il peut être produit par synthèse chimique, bien que les méthodes industrielles détaillées soient moins souvent documentées.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 5-hydroxyferulique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour substituer les groupes hydroxyle ou méthoxy.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools ou des alcanes.

4. Applications de la recherche scientifique

L'acide 5-hydroxyferulique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés bioactifs.

Biologie : Il joue un rôle dans le métabolisme des plantes et les mécanismes de défense.

Industrie : Il est utilisé dans la production d'antioxydants naturels pour la conservation des aliments et les cosmétiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 5-hydroxyferulique implique sa capacité à former des radicaux phénoxy stables par résonance, ce qui explique son potentiel antioxydant puissant . Il interagit avec les espèces réactives de l'oxygène, les neutralisant et empêchant les dommages cellulaires. Les cibles moléculaires comprennent diverses enzymes et voies impliquées dans le stress oxydatif et l'inflammation .

Composés similaires :

Acide férulique : Un précurseur de l'acide 5-hydroxyferulique, connu pour ses propriétés antioxydantes.

Acide caféique : Un autre acide hydroxycinnamique présentant des activités antioxydantes similaires.

Acide sinapique : Un produit en aval dans la voie de biosynthèse, également doté de propriétés antioxydantes.

Unicité : L'acide 5-hydroxyferulique est unique en raison de son rôle spécifique dans la biosynthèse de l'acide sinapique et de son activité antioxydante puissante, attribuée à la présence de groupes hydroxyle et méthoxy sur le cycle aromatique .

Comparaison Avec Des Composés Similaires

Ferulic Acid: A precursor to 5-Hydroxyferulic acid, known for its antioxidant properties.

Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activities.

Sinapic Acid: A downstream product in the biosynthesis pathway, also possessing antioxidant properties.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of sinapic acid and its potent antioxidant activity, which is attributed to the presence of both hydroxyl and methoxy groups on the aromatic ring .

Propriétés

IUPAC Name |

3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWTVLDSKSYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030502 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-55-4 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

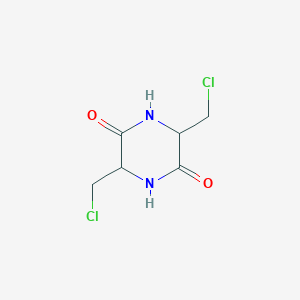

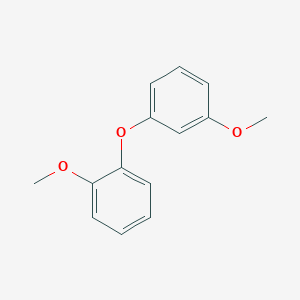

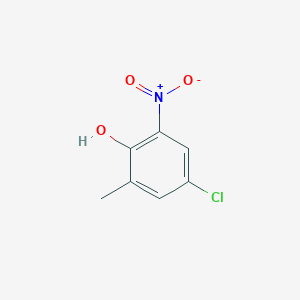

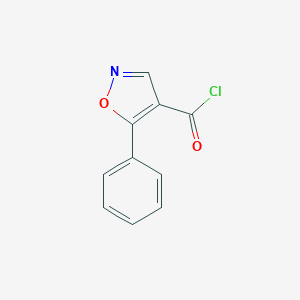

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)